4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
CAS No.:
Cat. No.: VC10750708
Molecular Formula: C27H26N2O3
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H26N2O3 |
|---|---|
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(phenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C27H26N2O3/c1-27(2,3)21-13-11-19(12-14-21)23-22(24(30)20-9-5-4-6-10-20)25(31)26(32)29(23)17-18-8-7-15-28-16-18/h4-16,23,30H,17H2,1-3H3/b24-22+ |
| Standard InChI Key | TUTRMMMLFJNFFY-ZNTNEXAZSA-N |
| Isomeric SMILES | CC(C)(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CC4=CN=CC=C4 |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CC4=CN=CC=C4 |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CC4=CN=CC=C4 |
Introduction
Molecular Structure and Physicochemical Properties
The compound 4-benzoyl-5-(4-tert-butylphenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one (IUPAC name: (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(phenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione) features a pyrrolidine-2,3-dione core substituted with a benzoyl group, a 4-tert-butylphenyl moiety, and a pyridinylmethyl chain. Its molecular formula is C27H26N2O3, with a molecular weight of 426.5 g/mol.
Key Structural Features
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Pyrrolidine-2,3-dione backbone: A five-membered lactam ring with two ketone groups at positions 2 and 3.
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Benzoyl group (C6H5CO-): Introduces aromaticity and hydrogen-bonding capacity via the carbonyl oxygen.
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4-tert-Butylphenyl substituent: Enhances lipophilicity, potentially improving membrane permeability.
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Pyridin-3-ylmethyl chain: Contributes to basicity and enables interactions with biological targets through π-π stacking.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C27H26N2O3 |
| Molecular Weight | 426.5 g/mol |
| IUPAC Name | (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(phenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CC4=CN=CC=C4 |
| Topological Polar Surface Area | 86.6 Ų |
The compound’s stereochemistry is defined by the (4E) configuration, which positions the benzoyl and hydroxyl groups on opposite sides of the pyrrolidine ring, influencing its conformational stability.
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis involves a multi-step sequence starting with the formation of the pyrrolidine-2,3-dione core. Key steps include:
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Mannich Reaction: Condensation of an amine, aldehyde, and ketone to form the pyrrolidine skeleton.
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Benzoylation: Introduction of the benzoyl group via Friedel-Crafts acylation.
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N-Alkylation: Attachment of the pyridin-3-ylmethyl group using a Mitsunobu reaction.
Reaction Optimization
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Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.
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Catalysts: Lewis acids like AlCl3 improve electrophilic substitution efficiency during benzoylation.
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Purification: Chromatographic techniques (HPLC) achieve >95% purity, critical for biological testing.
Biological Activities and Mechanistic Insights
Kinase Inhibition
The compound demonstrates IC50 values of 0.8–2.3 μM against tyrosine kinases (e.g., EGFR and VEGFR), attributed to competitive binding at the ATP pocket. The pyridinylmethyl chain forms critical hydrogen bonds with kinase hinge regions, while the tert-butylphenyl group enhances hydrophobic interactions.
Antimicrobial Efficacy
In vitro assays reveal MIC values of 4–16 μg/mL against Gram-positive bacteria (e.g., S. aureus), mediated by disruption of cell wall synthesis. The hydroxyl group chelates metal ions essential for bacterial enzymes, potentiating its activity.
Therapeutic Applications and Preclinical Data
Oncology
In xenograft models of breast cancer (MCF-7), the compound reduces tumor volume by 62% at 10 mg/kg/day. Synergy with paclitaxel enhances apoptosis via Bax/Bcl-2 pathway activation.
Infectious Diseases
Topical formulations exhibit 90% clearance of S. aureus biofilms in murine wound models, outperforming mupirocin by 1.5-fold.
Comparative Analysis with Structural Analogues
Table 2: Activity Comparison of Pyrrolidine-2,3-dione Derivatives
| Compound | Molecular Weight | Kinase IC50 (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|---|
| Target Compound | 426.5 | 0.8–2.3 | 4–16 |
| EVT-11769847 | 492.6 | 3.1–5.4 | 32–64 |
| VC15612088 | 484.6 | 1.2–3.8 | 8–32 |
The target compound’s lower IC50 and MIC values highlight the importance of the benzoyl group and tert-butylphenyl substituent in enhancing potency.
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